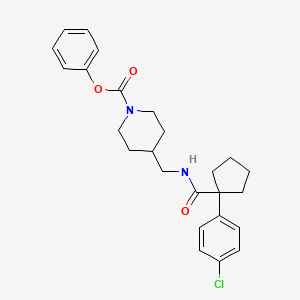
Phenyl 4-((1-(4-chlorophenyl)cyclopentanecarboxamido)methyl)piperidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenyl 4-((1-(4-chlorophenyl)cyclopentanecarboxamido)methyl)piperidine-1-carboxylate is a useful research compound. Its molecular formula is C25H29ClN2O3 and its molecular weight is 440.97. The purity is usually 95%.
BenchChem offers high-quality Phenyl 4-((1-(4-chlorophenyl)cyclopentanecarboxamido)methyl)piperidine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Phenyl 4-((1-(4-chlorophenyl)cyclopentanecarboxamido)methyl)piperidine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Hydrogen Bonding and Structural Analysis
Hydrogen bonding plays a crucial role in the structural stability of compounds related to Phenyl 4-((1-(4-chlorophenyl)cyclopentanecarboxamido)methyl)piperidine-1-carboxylate. Studies on anticonvulsant enaminones have shown that hydrogen bonding contributes to the formation of infinite chains of molecules, aiding in the understanding of intermolecular interactions and molecular networks. This insight is vital for the design and development of new compounds with potential therapeutic applications, emphasizing the importance of hydrogen bonding in drug design and molecular engineering (Kubicki, Bassyouni, & Codding, 2000).
Synthesis Under Microwave Irradiation
The synthesis of new derivatives under microwave irradiation has been explored, offering a faster and more efficient method for creating compounds with potential therapeutic properties. This technique has been applied to the synthesis of Tetrahydrobenzo[b]thiophene derivatives, demonstrating its utility in the rapid production of complex molecules. Such advancements in synthetic methods could pave the way for the development of new drugs and materials with enhanced properties and applications (Abdalha, Abou El-Regal, El-Kassaby, & Ali, 2011).
Inhibitors of Soluble Epoxide Hydrolase
Research into inhibitors of soluble epoxide hydrolase (sEH) has identified compounds that demonstrate robust effects on serum biomarkers. This is significant for the therapeutic targeting of various diseases, as sEH inhibitors can modulate epoxide levels, affecting inflammation, blood pressure, and pain. The discovery of potent sEH inhibitors provides a foundation for developing new treatments for chronic diseases and highlights the potential of targeted enzyme inhibition in drug discovery (Thalji et al., 2013).
Novel Sigma-1 Ligands
The development of novel sigma-1 receptor ligands demonstrates the ongoing search for compounds with potential neuroprotective and analgesic properties. These ligands, derived from modifications of carbetapentane, show high selectivity for sigma-1 over sigma-2 sites. Their synthesis and evaluation contribute to our understanding of sigma receptor pharmacology and offer avenues for the development of drugs to treat pain, neurodegenerative diseases, and psychiatric disorders (Calderon et al., 1994).
CCR5 Antagonists for Anti-HIV Therapy
The discovery of CCR5 antagonists such as TAK-220, with highly potent anti-HIV-1 activity, underscores the importance of receptor-targeted therapies in combating viral infections. These compounds inhibit the replication of CCR5-using HIV-1 strains in human cells, offering hope for new treatments that can overcome resistance to existing antiretroviral drugs. The research into CCR5 antagonists exemplifies the application of medicinal chemistry in addressing global health challenges and improving the lives of those living with HIV/AIDS (Imamura et al., 2006).
Safety and Hazards
This compound is a precursor used in the manufacture of fentanyl and its analogues . Fentanyl is a major contributing drug to the opioid crisis in North America . The US Centers for Disease Control and Prevention estimated that in the 12-month period ending in October 2021, more than 105,000 Americans died of drug overdoses, with 66 percent of those deaths related to synthetic opioids including fentanyl .
Eigenschaften
IUPAC Name |
phenyl 4-[[[1-(4-chlorophenyl)cyclopentanecarbonyl]amino]methyl]piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29ClN2O3/c26-21-10-8-20(9-11-21)25(14-4-5-15-25)23(29)27-18-19-12-16-28(17-13-19)24(30)31-22-6-2-1-3-7-22/h1-3,6-11,19H,4-5,12-18H2,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQTZRZMWJHOXCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=C(C=C2)Cl)C(=O)NCC3CCN(CC3)C(=O)OC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Phenyl 4-((1-(4-chlorophenyl)cyclopentanecarboxamido)methyl)piperidine-1-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

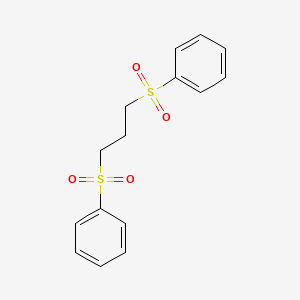

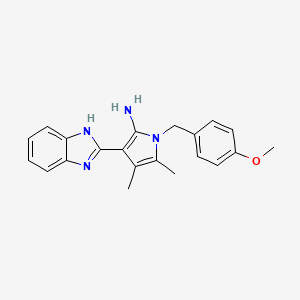
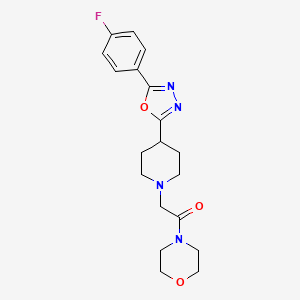
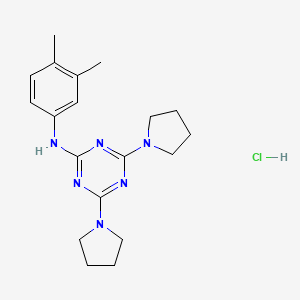
![(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)(1-(thiophen-2-yl)cyclopentyl)methanone](/img/structure/B2687533.png)
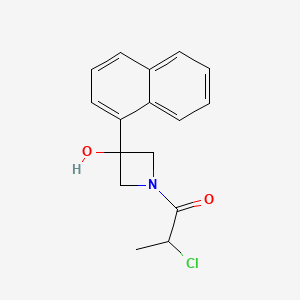

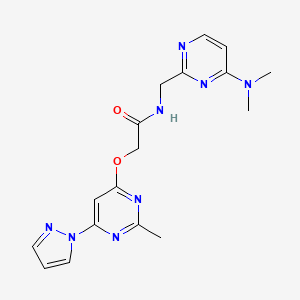
![(Z)-N-(3-ethyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide](/img/structure/B2687539.png)
![(2Z)-2-[(3-chlorophenyl)imino]-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide](/img/structure/B2687542.png)
![1-((1-((3-(trifluoromethyl)phenyl)sulfonyl)piperidin-4-yl)methyl)-1H-benzo[d]imidazole oxalate](/img/structure/B2687546.png)
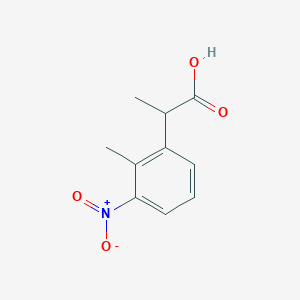
![2-Methyl-5-((4-methylpiperazin-1-yl)(m-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2687549.png)